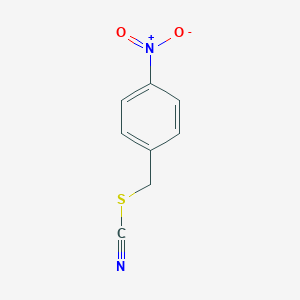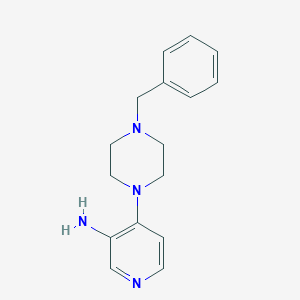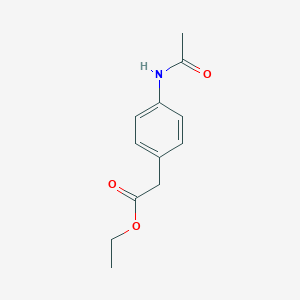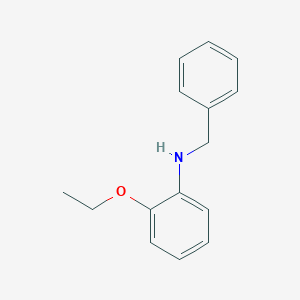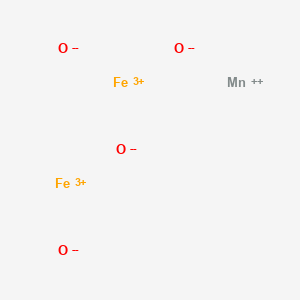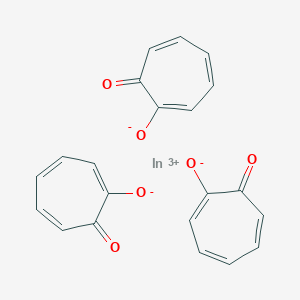
Indium tris(tropolonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium Tris(tropolonate), also known as In(Tp)3, is a coordination compound that has gained significant attention in recent years due to its unique chemical properties. This compound is composed of three tropolonate ligands that are coordinated with a central indium atom, forming a three-dimensional structure. It is widely used in various scientific research applications, including catalysis, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of Indium tris(tropolonate)(Tp)3 is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which can activate substrates for various organic reactions. The coordination of the tropolonate ligands with the central indium atom creates a highly polarized environment, which can facilitate the activation of substrates.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Indium tris(tropolonate)(Tp)3. However, it has been shown to be non-toxic and has low acute toxicity. Indium tris(tropolonate) addition, it has been shown to be stable under physiological conditions, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Indium tris(tropolonate)(Tp)3 is its high stability and low toxicity, making it an ideal candidate for use in various lab experiments. Indium tris(tropolonate) addition, it is relatively easy to synthesize and purify, making it readily available for use. However, one of the limitations of Indium tris(tropolonate)(Tp)3 is its limited solubility in common solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Indium tris(tropolonate)(Tp)3. One potential direction is the development of new catalytic applications for Indium tris(tropolonate)(Tp)3, particularly in the synthesis of complex organic molecules. Indium tris(tropolonate) addition, there is potential for the use of Indium tris(tropolonate)(Tp)3 in biomedical applications, such as drug delivery and imaging. Further research is needed to fully understand the potential applications of Indium tris(tropolonate)(Tp)3 in these areas.
Conclusion:
Indium tris(tropolonate)(Tp)3 is a unique coordination compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its unique chemical properties make it an ideal candidate for use in catalysis, organic synthesis, and material science. Further research is needed to fully understand the potential applications of Indium tris(tropolonate)(Tp)3 in these areas and to explore new directions for research.
Synthesemethoden
The synthesis of Indium tris(tropolonate)(Tp)3 involves the reaction of tropolone, indium chloride, and triethylamine in anhydrous toluene. The reaction is carried out under an inert atmosphere and at a temperature of around 80°C. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Indium tris(tropolonate)(Tp)3 has been extensively used in various scientific research applications. One of the most significant applications is in catalysis, where it has been used as a catalyst in various organic reactions. It has been shown to be an effective catalyst in the synthesis of cyclic carbonates, diols, and epoxides. Indium tris(tropolonate) addition, Indium tris(tropolonate)(Tp)3 has been used in the synthesis of novel materials, including metal-organic frameworks and coordination polymers.
Eigenschaften
CAS-Nummer |
14283-79-5 |
|---|---|
Produktname |
Indium tris(tropolonate) |
Molekularformel |
C21H15InO6 |
Molekulargewicht |
478.2 g/mol |
IUPAC-Name |
indium(3+);7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
InChI-Schlüssel |
KSMJSFRPGYWEOD-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
Andere CAS-Nummern |
14283-79-5 |
Synonyme |
In-tropolonate indium -113m tropolone indium -114m tropolonate indium tris(tropolonate) indium tris(tropolonate), (111)In-labeled indium-111-tropolone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



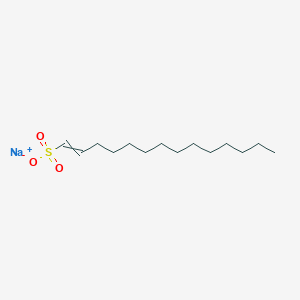
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
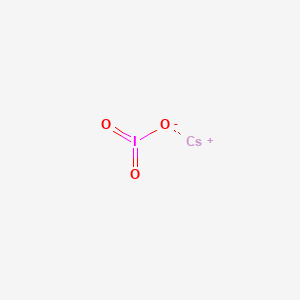
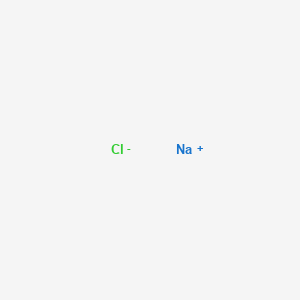
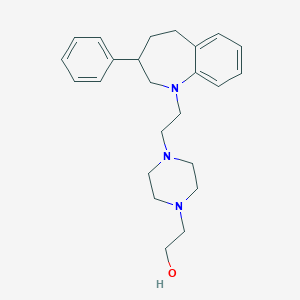
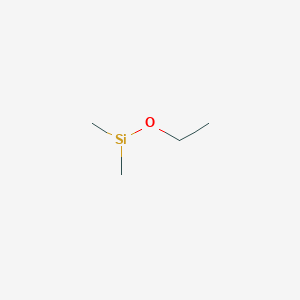
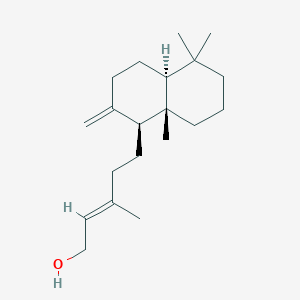

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
